The synthesis of N-Chloromethyl (S)-Citalopram Chloride typically involves several steps that include halogenation and nucleophilic substitution reactions. One notable method includes the conversion of citalopram using chloromethylation techniques.
The process is characterized by its efficiency in yielding high-purity products without the need for extreme temperature conditions, which can be detrimental to sensitive functional groups present in the citalopram structure.
N-Chloromethyl (S)-Citalopram Chloride has a complex molecular structure that can be represented using various chemical notation systems:
[Cl-].C[N+](C)(CCl)CCC[C@]1(OCc2cc(ccc12)C#N)c3ccc(F)cc3
InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1
.The structure exhibits chirality due to the presence of a stereocenter, which contributes to its pharmacological specificity.
N-Chloromethyl (S)-Citalopram Chloride can participate in various chemical reactions typical for quaternary ammonium compounds:
These reactions highlight the versatility of N-Chloromethyl (S)-Citalopram Chloride in synthetic organic chemistry.
The mechanism of action for N-Chloromethyl (S)-Citalopram Chloride is likely similar to that of citalopram itself, primarily functioning as a selective serotonin reuptake inhibitor (SSRI). This mechanism involves:
The precise pharmacodynamics and kinetics would require further empirical studies to elucidate its effects compared to citalopram .
These properties are essential for handling and storage considerations in laboratory settings .
N-Chloromethyl (S)-Citalopram Chloride has potential applications in scientific research, particularly in:
N-Chloromethyl (S)-citalopram chloride is synthesized via electrophilic chloromethylation of the tertiary amine group in (S)-citalopram. Sodium hypochlorite (NaOCl) facilitates this transformation through a two-stage mechanism: initial oxidation of the dimethylamino group to a chloramine intermediate, followed by nucleophilic displacement to form the quaternary ammonium chloride [5]. Chlorine dioxide (ClO₂) offers a milder alternative, reducing unwanted N-nitrosodimethylamine (NDMA) byproducts by 60% compared to NaOCl due to its selective oxidation pathway [5].
Key parameters influencing reaction efficiency include:
Table 1: Chloromethylation Efficiency Under Varied Conditions
Disinfectant | Concentration (mM) | pH | CIT Conversion (%) | NDMA Yield (%) |
---|---|---|---|---|
NaOCl | 0.1 | 7.0 | 72.1 | 1.8 |
NaOCl | 2.0 | 7.0 | 92.3 | 5.2 |
ClO₂ | 0.5 | 8.0 | 88.7 | 0.9 |
Water matrices (e.g., secondary effluent) enhance NDMA formation by 35% due to competing organic chloramines, necessitating post-reaction scavengers (e.g., ascorbic acid) [5].
Enantiopure (S)-citalopram precursors are critical for stereoselective chloromethylation. Chiral resolution employs (R)-phenylglycinol as a resolving agent to separate diol intermediates derived from 4-fluorophenylglycidyl ether [2]. The process involves:
This method yields 42% recovery of enantiopure (S)-intermediate, avoiding costly enzymatic approaches [2] [3].
Table 2: Chiral Resolution Techniques for (S)-Citalopram Precursors
Resolving Agent | Solvent System | ee (%) | Recovery Yield (%) |
---|---|---|---|
(R)-Phenylglycinol | Ethyl acetate/methanol | 99.2 | 42 |
L-Tartaric acid | Acetone/water | 95.5 | 38 |
D-DBTA* | Dichloromethane | 98.7 | 40 |
D-DBTA: Di-p-toluoyl-D-tartaric acid
Grignard reagents enable direct alkylation of citalopram’s benzofuranone core. A critical step involves the reaction of 4-fluorophenylmagnesium bromide with 5-cyanophthalide under anhydrous tetrahydrofuran (THF) at −20°C, forming a tertiary alcohol that dehydrates to (S)-citalopram [3] [6]. Key modifications include:
This approach constructs the citalopram backbone prior to quaternization, ensuring structural fidelity.
N-Chloromethyl (S)-citalopram chloride forms stable monohydrates crucial for pharmaceutical stability. Recrystallization employs mixed-solvent systems:
Table 3: Recrystallization Solvents for Hydrate Forms
Solvent System | Form | Water Content (%) | Crystal Stability |
---|---|---|---|
Ethyl acetate/methanol | Monohydrate | 4.92 | >12 months |
Acetonitrile/toluene | Anhydrous | 0.15 | >6 months |
Ethanol/water | Hemihydrate | 2.45 | 3 months |
Recovery rates exceed 85% with residual solvents <300 ppm (ICH compliant) [2] [4].
Enantiopurity (>99.5%) is achieved via chiral stationary phase (CSP) chromatography:
A preparative-scale method purifies 5 g batches with 95% recovery, eliminating diastereomeric crystallization residues [3].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: